2-Fluoroisonicotinonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Fluoroisonicotinonitrile involves the reaction of 2-chloro-4-cyanopyridine with potassium fluoride in 1-methyl-2-pyrrolidinone. The reaction is facilitated by tetrabutylphosphonium bromide and is carried out at 100°C for 18 hours . The mixture is then diluted with water and extracted with ethyl acetate to obtain the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis typically follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoroisonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Potassium fluoride, tetrabutylphosphonium bromide.
Reduction: Lithium aluminum hydride.
Oxidation: Various oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Derivatives with different substituents replacing the fluorine atom.
Reduction: Amines.
Oxidation: Oxidized derivatives of the original compound.
Scientific Research Applications
2-Fluoroisonicotinonitrile is utilized in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: The compound finds applications in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Fluoroisonicotinonitrile involves its interaction with specific molecular targets, leading to various biochemical effects. The compound’s nitrile group can participate in nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. These interactions can affect enzyme activity and other cellular processes, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
- 2-(Trifluoromethyl)isonicotinonitrile
- 2-Methoxyisonicotinonitrile
- 3-Chloro-4-cyanopyridine
- 4-Cyanopicolinic acid
Comparison: 2-Fluoroisonicotinonitrile is unique due to the presence of both a fluorine atom and a nitrile group on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to its analogs. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical synthesis .
Properties
IUPAC Name |
2-fluoropyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-6-3-5(4-8)1-2-9-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYQMGPSBUBTNJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475596 | |
Record name | 4-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3939-14-8 | |
Record name | 4-Cyano-2-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Cyano-2-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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